molecular formula C18H14ClN3 B14292565 3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole CAS No. 115919-92-1

3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Cat. No.: B14292565
CAS No.: 115919-92-1
M. Wt: 307.8 g/mol
InChI Key: NCRLAKFSGFSAEC-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole can be achieved through several methods. Common synthetic routes include:

    Debus-Radiszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This involves the oxidation of imidazolines.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.

    Marckwald Synthesis: This involves the reaction of an amino nitrile with an aldehyde

Chemical Reactions Analysis

3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole can be compared with other similar compounds such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: Another antihistaminic agent.

    Omeprazole and Pantoprazole: Antiulcer agents.

    Thiabendazole: An antihelmintic

These compounds share the imidazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .

Properties

CAS No.

115919-92-1

Molecular Formula

C18H14ClN3

Molecular Weight

307.8 g/mol

IUPAC Name

3-chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

InChI

InChI=1S/C18H14ClN3/c1-12-17(19)22-16(14-10-6-3-7-11-14)15(21-18(22)20-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21)

InChI Key

NCRLAKFSGFSAEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(N=C2N1)C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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